molecular formula C22H20BrNO3 B214433 5-bromo-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one

5-bromo-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one

Cat. No. B214433
M. Wt: 426.3 g/mol
InChI Key: OUFKQNUTTJADRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one is a complex organic compound that has attracted a lot of attention from scientists due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 5-bromo-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by reducing the production of inflammatory cytokines.
Biochemical and Physiological Effects:
5-bromo-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. It has also been found to have antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one in lab experiments is its potential as an anticancer agent. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of 5-bromo-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one. One direction is to further study its mechanism of action in order to optimize its use as an anticancer and anti-inflammatory agent. Another direction is to study its potential as an antioxidant and its ability to protect against oxidative stress. Additionally, more research is needed to determine its toxicity and potential side effects. Finally, more research is needed to optimize the synthesis method for this compound.

Synthesis Methods

The synthesis of 5-bromo-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one is a complex process that involves several steps. The first step involves the reaction of 2,4,6-trimethylbenzaldehyde with ethyl acetoacetate to form 2-(2,4,6-trimethylphenyl)ethylidene-1,3-dione. The second step involves the reaction of the previous compound with propargyl alcohol to form 2-(2,4,6-trimethylphenyl)ethylidene-3-hydroxybut-2-yn-1-one. The final step involves the reaction of the previous compound with 5-bromoindole-2-one to form 5-bromo-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one.

Scientific Research Applications

5-bromo-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one has shown potential applications in the field of medicine. It has been found to have anticancer properties and has been studied for its ability to inhibit the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent.

properties

Product Name

5-bromo-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one

Molecular Formula

C22H20BrNO3

Molecular Weight

426.3 g/mol

IUPAC Name

5-bromo-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1-prop-2-ynylindol-2-one

InChI

InChI=1S/C22H20BrNO3/c1-5-8-24-18-7-6-16(23)11-17(18)22(27,21(24)26)12-19(25)20-14(3)9-13(2)10-15(20)4/h1,6-7,9-11,27H,8,12H2,2-4H3

InChI Key

OUFKQNUTTJADRK-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)CC#C)O)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)CC#C)O)C

Origin of Product

United States

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